2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride
Overview
Description
“2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride” is a chemical compound with the formula C₁₇H₂₀Cl₃NO . It is also known by its systematic name 4-{2-[(2,4-Dichloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride .
Molecular Structure Analysis
The molecular weight of this compound is 360.706 Da . The exact structure would require more specific information or analysis tools to determine.Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Research has been conducted on the synthesis of related piperidine derivatives. For instance, Zheng Rui (2010) explored the synthesis of piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, leading to the preparation of related compounds with a reasonable overall yield of 62.4% (Zheng Rui, 2010).
Molecular Structure Analysis : The molecular and crystal structures of piperidine derivatives have been a subject of study. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, was analyzed using X-ray diffraction and FTIR spectrum (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Biological and Pharmacological Research
Antimicrobial Activities : Some studies have focused on the antimicrobial properties of piperidine derivatives. Ovonramwen, Owolabi, & Oviawe (2019) synthesized a piperidin-1-yl derivative and found it exhibited moderate antimicrobial activities (Ovonramwen, Owolabi, & Oviawe, 2019).
DNA Interaction Studies : The interaction of nickel Schiff base complexes, involving modified piperidine groups, with quadruplex DNA has been investigated to discover compounds with high affinity for DNA (Davis et al., 2018).
Acetylcholinesterase Inhibition : Piperidine derivatives have been evaluated for their anti-acetylcholinesterase activity, with some showing potent inhibitory effects, potentially relevant for treating conditions like dementia (Sugimoto et al., 1990).
Fluorescent pH Sensors : Piperidine-naphthalimide derivatives have been synthesized as potential fluorescent pH sensors. Their properties, such as fluorescence quenching in acidic conditions due to intramolecular hydrogen bonding, have been studied (Cui et al., 2004).
Gastric Antisecretory Properties : 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives, structurally related to the queried compound, have shown potent gastric antisecretory properties, more potent than cimetidine in rat models (Santilli et al., 1987).
Safety and Hazards
Properties
IUPAC Name |
2-[2-(2,4-dichloronaphthalen-1-yl)oxyethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO.ClH/c18-15-11-16(19)17(14-7-2-1-6-13(14)15)21-10-8-12-5-3-4-9-20-12;/h1-2,6-7,11-12,20H,3-5,8-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTCEOXTYAYYGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.